molecular formula C9H5Br2N B189380 2,4-Dibromoquinoline CAS No. 20151-40-0

2,4-Dibromoquinoline

Cat. No. B189380
CAS RN: 20151-40-0
M. Wt: 286.95 g/mol
InChI Key: CYRONKIISXPXER-UHFFFAOYSA-N
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Description

2,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of quinoline, which is a class of organic compounds that are widely used in the pharmaceutical and chemical industries .


Synthesis Analysis

The synthesis of 2,4-dibromoquinoline has been reported in several studies. For instance, one study describes the synthesis of 2,4-dibromoquinoline from meta-substituted and 3,4-disubstituted anilines . Another study reports the synthesis of 2,4-dibromoquinoline through the reaction of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with Br2 .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromoquinoline consists of a quinoline core with two bromine atoms attached at the 2 and 4 positions . The InChI key for 2,4-Dibromoquinoline is CYRONKIISXPXER-UHFFFAOYSA-N .


Chemical Reactions Analysis

In terms of chemical reactions, 2,4-Dibromoquinoline has been reported to react with hydrogen chloride in acetonitrile to form monosubstitution product quickly and quantitatively . Another study reported the nitration of 2,4-dibromoquinoline at room temperature, leading to two nitrated position isomers .


Physical And Chemical Properties Analysis

2,4-Dibromoquinoline has a molecular weight of 286.95 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Reactivity and Chemical Transformations

2,4-Dibromoquinoline has been studied for its reactivity, particularly towards potassium amide in liquid ammonia. This research reveals various reactions including bromine migration, dimerization, cine-substitutions, and ring transformations, with proposed mechanisms for the observed conversions (H. J. Hertog & D. Buurman, 2010). Additionally, lithium-halogen exchange of 2,4-dibromoquinolines shows regioselective behavior at C-4, leading to 4-substituted quinolines upon quenching with electrophiles. This has implications for palladium-catalyzed cross-coupling reactions, offering pathways to 4-substituted 2-bromoquinoline derivatives (J. Nolan, 2005).

Synthesis of Quinoline Derivatives

Efficient one-step synthesis of 2,3-dihydroquinazolin-4(1H)-ones from gem-dibromomethylarenes, using 2-aminobenzamide, has been described. This process, leveraging gem-dibromomethylarenes as aldehyde equivalents, yields products quickly and efficiently, highlighting the significance of dibromoquinolines in the synthesis of quinoline derivatives (K. H. Narasimhamurthy et al., 2014).

Antimicrobial and Anticancer Activity

Novel 2,4-dihydroxyquinoline dyes derived from 2,4-dibromoquinoline have shown potential in various biological activities, including DNA protection, antimicrobial, and anticancer activities. These dyes, particularly compounds 3h and 3j, demonstrated effective binding to DNA and cytotoxicity against cancer cell lines, indicating their potential as drugs or drug additives in antimicrobial and anticancer treatments (Nesrin Şener et al., 2018).

Biological and Sensing Applications

8-Aminoquinoline-based chemosensors, including compounds synthesized from 2,4-dibromoquinoline, have shown potential in detecting intracellular Zn2+ and Al3+ ions in human cancer cell lines. These chemosensors also provided insights into anticancer activity mechanisms, representing a significant advancement in the biological and sensing applications of quinoline-based compounds (Pravat Ghorai et al., 2020).

properties

IUPAC Name

2,4-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRONKIISXPXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356453
Record name 2,4-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromoquinoline

CAS RN

20151-40-0
Record name 2,4-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
VP Andreev, YP Nizhnik - Russian Journal of Organic Chemistry, 2002 - Springer
It is known that nucleophilic aromatic substitution in nitrogen-containing heterocycles by the action of such weak nucleophiles as halide ions is very difficult to occur, even when the …
Number of citations: 6 link.springer.com
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
Aminations of 2,3‐, 2,4‐ and 3,4‐dibromoquinoline with potassium amide in different media have been investigated. Reactions of various types (bromine migration, dimerization, cine‐…
Number of citations: 21 onlinelibrary.wiley.com
A Piala, D Mayi, ST Handy - Tetrahedron, 2011 - Elsevier
In a series of studies, the regioselectivity of Suzuki couplings of dibromoquinolines has been investigated. In general, it is much harder to achieve high levels of regioselectivity in these …
Number of citations: 28 www.sciencedirect.com
CH Rachel - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
Isomer ratios for the syntheses of 2,4-dichloroquinolines from meta-substituted and 3,4-disubstituted anilines are reported, a synthesis of 2,4-dibromoquinoline 1b is also described. The …
Number of citations: 0 pubs.rsc.org
JM Nolan, DL Comins - The Journal of Organic Chemistry, 2003 - ACS Publications
Heteronuclear multiple bond correlation (HMBC) was used to determine the regiochemical outcome of palladium-catalyzed carbon−carbon bond formation between 2,4-…
Number of citations: 34 pubs.acs.org
DL Comins, JM Nolan, ID Bori - Tetrahedron letters, 2005 - Elsevier
Lithium–halogen exchange of 2,4-dibromoquinolines proceeds regioselectively at C-4 and affords 4-substituted quinolines on quenching with electrophiles. Palladium-catalyzed cross-…
Number of citations: 40 www.sciencedirect.com
N Boudet, JR Lachs, P Knochel - Organic Letters, 2007 - ACS Publications
A wide range of polyfunctionalized quinolines was prepared via chemo- and regioselective magnesiation reactions using appropriate Mg reagents, such as i-PrMgCl·LiCl, MesMgBr·LiCl…
Number of citations: 142 pubs.acs.org
AG Osborne, JM Buley, H Clarke, RCH Dakin, PI Price - 1993 - arch.neicon.ru
Isomer ratios for the syntheses of 2, 4-dichloroquinolines from meta-substituted and 3, 4-disubstituted anilines are reported, a synthesis of 2, 4-dibromoquinoline 1b is also described. …
Number of citations: 3 arch.neicon.ru
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1972 - Wiley Online Library
The isomeric aminobromoquinolines in which amino groups and bromine atoms are attached to the pyridine nucleus were reacted with potassium amide in liquid ammonia at −33. 2‐…
Number of citations: 21 onlinelibrary.wiley.com
J Reisch, GMKB Gunaherath - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
Six new 4‐alkynyl‐2‐bromoquinolines have been synthesised via palladium catalysed CC bond formation between 2,4‐dibromoquinoline and mono‐substituted alkynes. Position of …
Number of citations: 13 onlinelibrary.wiley.com

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